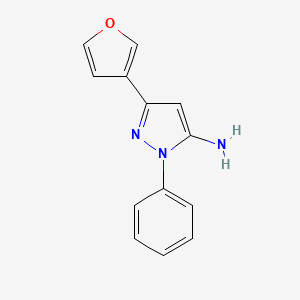

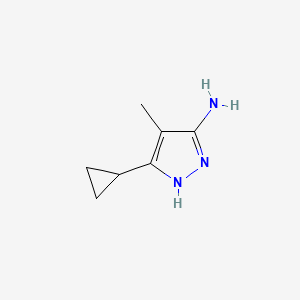

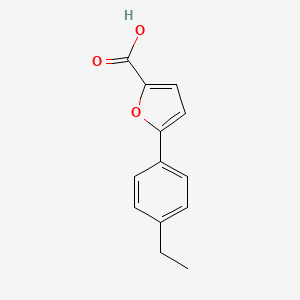

![molecular formula C14H16FNS B1523205 {[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine CAS No. 1095140-49-0](/img/structure/B1523205.png)

{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine

Overview

Description

{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is a compound that contains a thiophene group . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, there is a four-step synthesis of methiopropamine, a compound structurally related to {[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .

Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often include condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Noncovalent Interactions in Hybrid Derivatives

A study involving similar structures to [5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine focused on adamantane-1,3,4-thiadiazole hybrids. It provided insights into noncovalent interactions using crystallographic and Quantum Theory of Atoms-in-Molecules (QTAIM) analysis. This research is significant for understanding molecular interactions in similar compounds (El-Emam et al., 2020).

Spectral and Structural Analysis

Another relevant study conducted spectral measurements and computational studies on cathinones, a class of compounds structurally related to [5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine. This research contributes to our understanding of the molecular structure and spectral properties of similar compounds (Nycz et al., 2011).

Application in Electro-Optical Materials

A study on thiophene-fluorene π-conjugated derivatives, which share structural characteristics with [5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine, showed potential applications in electro-optical materials. This research demonstrates the relevance of such compounds in the development of new materials (Lukes et al., 2005).

DNA Binding and Gene Delivery

A water-soluble cationic polythiophene derivative, which is structurally similar to [5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine, has been synthesized for DNA binding and forming polyplexes. This highlights potential applications in gene delivery and theranostic solutions (Carreon et al., 2014).

properties

IUPAC Name |

N-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNS/c1-10(2)16-9-13-7-8-14(17-13)11-3-5-12(15)6-4-11/h3-8,10,16H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTSVIXOWFBJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(S1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

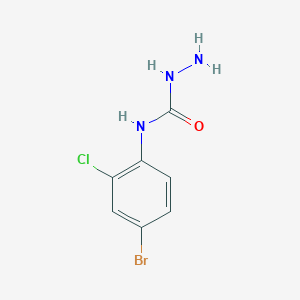

![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1523128.png)

![8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1523139.png)